2-(2-Bromothiazol-5-yl)acetic acid

Catalog No.
S3509349
CAS No.
1211523-95-3
M.F
C5H4BrNO2S
M. Wt
222.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromothiazol-5-yl)acetic acid

CAS Number

1211523-95-3

Product Name

2-(2-Bromothiazol-5-yl)acetic acid

IUPAC Name

2-(2-bromo-1,3-thiazol-5-yl)acetic acid

Molecular Formula

C5H4BrNO2S

Molecular Weight

222.06 g/mol

InChI

InChI=1S/C5H4BrNO2S/c6-5-7-2-3(10-5)1-4(8)9/h2H,1H2,(H,8,9)

InChI Key

UIJHJGXXJONSSK-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)Br)CC(=O)O

Canonical SMILES

C1=C(SC(=N1)Br)CC(=O)O

Description

The exact mass of the compound 2-(2-Bromothiazol-5-yl)acetic acid is 220.91461 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Potential applications based on structure: The presence of the thiazole ring and acetic acid functional group suggests potential areas of exploration. Thiazole rings are found in various biologically active molecules, including some with antibiotic properties []. However, there is no current research available to confirm if 2-(2-Bromothiazol-5-yl)acetic acid possesses similar properties.
  • Availability for research: Some chemical suppliers offer 2-(2-Bromothiazol-5-yl)acetic acid, indicating its potential use in scientific research [, ]. However, the lack of readily available published research suggests it may be a relatively new area of investigation.

2-(2-Bromothiazol-5-yl)acetic acid is an organic compound characterized by its thiazole ring and a bromine substituent. The compound has the molecular formula C5H4BrNO2SC_5H_4BrNO_2S and a molecular weight of approximately 222.06 g/mol. Its structure features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and an acetic acid functional group, contributing to its reactivity and potential biological activity .

Typical of carboxylic acids and halogenated compounds. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Williamson ether synthesis.
  • Decarboxylation: Under certain conditions, the acetic acid moiety may be removed, leading to the formation of thiazole derivatives .

Research indicates that compounds containing bromothiazole structures exhibit significant biological activities, including antifungal and antibacterial properties. Specifically, 2-(2-Bromothiazol-5-yl)acetic acid has been studied for its potential as a fungicide, demonstrating efficacy against various fungal strains. The presence of the bromine atom enhances its biological activity by increasing lipophilicity and altering interaction profiles with biological targets .

Several synthesis methods for 2-(2-Bromothiazol-5-yl)acetic acid have been reported:

  • Bromination of Thiazole Derivatives: Starting from thiazole derivatives, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions.
  • Acetic Acid Reaction: The bromothiazole can be reacted with acetic acid under acidic conditions to yield the desired acetic acid derivative.
  • Sequential Reactions: Employing sequential reactions involving lithiation followed by reaction with acetic anhydride or similar reagents can also yield this compound .

2-(2-Bromothiazol-5-yl)acetic acid finds applications in various fields:

  • Pharmaceuticals: As a precursor in drug development, particularly in antifungal agents.
  • Agriculture: Used in formulations for crop protection due to its fungicidal properties.
  • Chemical Research: Serves as a building block in organic synthesis for developing novel thiazole derivatives .

Studies on the interactions of 2-(2-Bromothiazol-5-yl)acetic acid have shown that it can interact with various biological macromolecules. Research indicates that it may inhibit certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for further drug development. Additionally, studies have explored its binding affinities with proteins related to fungal resistance mechanisms .

Several compounds share structural similarities with 2-(2-Bromothiazol-5-yl)acetic acid. Here are some notable comparisons:

Compound NameCAS NumberSimilarity IndexUnique Features
Ethyl 2-(2-bromothiazol-5-yl)acetate214833-98-40.74Contains an ethyl ester group enhancing solubility
Methyl 2-bromothiazole-5-carboxylate54045-74-80.68Features a methyl ester instead of an acetic acid
1-(2-Bromothiazol-5-yl)ethanone1161776-13-10.70Ketone functional group instead of carboxylic acid
Ethyl 2-bromothiazole-5-carboxylate41731-83-30.71Carboxylic acid derivative with ethyl group
Methyl 2-(2-chlorothiazol-5-yl)acetate1424352-59-90.69Chlorine substitution instead of bromine

These compounds are significant in medicinal chemistry due to their diverse biological activities and potential applications in drug discovery .

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

220.91461 g/mol

Monoisotopic Mass

220.91461 g/mol

Heavy Atom Count

10

Wikipedia

(2-Bromo-1,3-thiazol-5-yl)acetic acid

Dates

Modify: 2023-07-26

Explore Compound Types